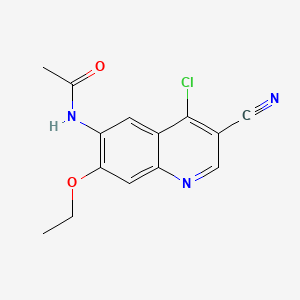

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXGFTCQRAQEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463512 | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-76-6 | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848133-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9EM282PCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (Bosutinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Dual Kinase Inhibitor

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, more commonly known as Bosutinib (trade name BOSULIF®), is a potent, orally active, second-generation tyrosine kinase inhibitor (TKI).[1][2] It is a synthetic quinolone derivative that functions as a dual inhibitor of both Src and Abl kinases.[3][4] This unique mechanism of action has established Bosutinib as a critical therapeutic agent in the management of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), particularly in cases of resistance or intolerance to first-line therapies.[1][5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for this compound, offering valuable insights for researchers and drug development professionals.

Part 1: Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application in research and medicine.

Core Chemical Identity

This compound is a white to yellowish-tan powder.[5] Its chemical structure is characterized by a 4-anilinoquinoline-3-carbonitrile core.[7]

| Property | Value | Source(s) |

| IUPAC Name | N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | [8] |

| Synonyms | Bosutinib, SKI-606 | [6][9] |

| CAS Number | 380843-75-4 | [10] |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | [4][10] |

| Molecular Weight | 530.45 g/mol | [4][10] |

| Melting Point | 116-120 °C | [4] |

| Solubility | Soluble in DMSO (≥46 mg/mL), ethanol (13.26 mg/mL); practically insoluble in water.[9][10][11] It exhibits pH-dependent aqueous solubility, being highly soluble at or below pH 5 and rapidly decreasing in solubility above pH 5.[1][5] | [1][5][9][10][11] |

Structural Elucidation and Crystallography

The three-dimensional structure of Bosutinib bound to its target kinases, Abl and Src, has been elucidated through X-ray crystallography.[12][13] These studies reveal that Bosutinib binds to the ATP-binding site of the kinase domain.[7] Notably, in the Abl kinase, Bosutinib binds to an inactive "DFG-Out" conformation, which is distinct from the conformation bound by imatinib.[7] The crystal structure of Bosutinib monohydrate has also been determined, providing detailed information on its solid-state conformation.[14]

Part 2: Mechanism of Action and Biological Activity

Bosutinib's therapeutic efficacy stems from its potent and specific inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Dual Inhibition of Src and Abl Kinases

The primary mechanism of action of Bosutinib is the inhibition of the BCR-ABL fusion protein kinase, the hallmark of CML, and the Src-family kinases (including Src, Lyn, and Hck).[1][5] It exhibits potent inhibitory activity with IC₅₀ values of 1.2 nM for Src and 1 nM for Abl in enzymatic assays.[2][11] By binding to the ATP-binding site of these kinases, Bosutinib blocks their autophosphorylation and the subsequent downstream signaling cascades that drive cell proliferation and survival.[3][4] This dual inhibitory action is particularly significant in overcoming resistance to other TKIs. Bosutinib has been shown to inhibit 16 of 18 imatinib-resistant forms of BCR-ABL kinase.[5][10]

Sources

- 1. bccancer.bc.ca [bccancer.bc.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bosutinib hydrate | Abl and Src inhibitor | CAS 918639-08-4 (hydrate) | InvivoChem [invivochem.com]

- 4. Bosutinib | 380843-75-4 [chemicalbook.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C14H12ClN3O2 | CID 11358234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]

- 10. Buy Bosutinib | 380843-75-4 | >98% [smolecule.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: A Key Intermediate in Neratinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a substituted quinoline derivative, holds significant importance in the field of medicinal chemistry and pharmaceutical development. Its primary role as a key intermediate in the synthesis of Neratinib, a potent irreversible tyrosine kinase inhibitor used in the treatment of breast cancer, underscores the need for a comprehensive understanding of its physicochemical properties. This technical guide provides an in-depth analysis of this compound, offering valuable insights for researchers and professionals involved in the synthesis, characterization, and utilization of this compound.

Chemical Identity and Molecular Structure

This compound is a complex organic molecule featuring a quinoline core substituted with chloro, cyano, ethoxy, and acetamido functional groups. This unique arrangement of substituents is crucial for its subsequent transformation into the active pharmaceutical ingredient, Neratinib.

Molecular Formula: C₁₄H₁₂ClN₃O₂[1]

Molecular Weight: 289.72 g/mol [1]

CAS Number: 848133-76-6

IUPAC Name: N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide[2]

Synonyms:

Chemical Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this intermediate is paramount for its effective handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| Appearance | Very pale yellow solid | [3] |

| Melting Point | 250 °C | [3] |

| Boiling Point | 134 °C at 22.5 mmHg | [4] |

| Solubility | Slightly soluble in dimethyl sulfoxide (DMSO) when heated. | [1] |

| pKa (Predicted) | 13.13 ± 0.43 | [1] |

| Purity | ≥98.0% (HPLC) | [3] |

Stability and Storage:

This compound should be stored in a dark place in a sealed container under dry, room temperature conditions. It is noted to be air-sensitive.[1][3]

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data serves as a reference for quality control and analytical method development.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data is available and can be used to confirm the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides detailed information about the carbon skeleton of the molecule.

-

IR (Infrared Spectroscopy): IR spectra can be used to identify the characteristic functional groups present in the molecule, such as the cyano (C≡N), carbonyl (C=O), and N-H bonds.

-

MS (Mass Spectrometry): Mass spectral data confirms the molecular weight of the compound.

Note: While the availability of this data is confirmed, specific peak values and spectra are proprietary and typically provided with a certificate of analysis from the supplier.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A new and improved synthetic route has been described, which is suitable for kilogram-scale production.[5] The key step in this improved synthesis is the basic cyclization of an o-[(2-cyanovinyl)amino]benzoate to form the 3-cyano-4-hydroxyquinoline core.[5] The final product is obtained with a high overall yield and purity, making it a cost-effective and commercially viable process for large-scale manufacturing.[5]

Illustrative Synthetic Workflow:

Sources

An In-depth Technical Guide to the Molecular Structure of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a key intermediate in the synthesis of the potent irreversible pan-HER tyrosine kinase inhibitor, neratinib.[1] This document delves into the structural elucidation of this quinoline derivative, supported by a synthesis overview, physicochemical properties, and a detailed exploration of its spectroscopic signature. Furthermore, we will discuss the structure-activity relationship (SAR) context, highlighting the significance of its specific functional groups in the broader landscape of kinase inhibitor drug discovery. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, process development, and analytical sciences.

Introduction: The Significance of a Precursor

In the intricate world of pharmaceutical development, the journey of a drug from concept to clinic is paved with a series of crucial chemical transformations. The intermediates in these synthetic pathways, while not the final therapeutic agents, are of paramount importance. Their structural integrity and purity directly impact the quality, efficacy, and safety of the active pharmaceutical ingredient (API). This compound (CAS No. 848133-76-6) is a prime example of such a critical intermediate.[2][3] Its molecular architecture contains the core quinoline scaffold and key substituents that are ultimately elaborated into neratinib, a vital therapeutic for HER2-positive breast cancer.[1] Understanding the molecular structure of this intermediate is therefore not merely an academic exercise but a fundamental requirement for robust drug development and manufacturing.

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[4][5] In the context of kinase inhibitors, the 4-anilinoquinoline framework has been extensively explored and has led to the development of several approved drugs.[6] This guide will dissect the molecular features of this compound, providing the foundational knowledge necessary for its synthesis, characterization, and utilization in the production of next-generation cancer therapeutics.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. This quantitative data is essential for its handling, formulation, and quality control.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | [2] |

| CAS Number | 848133-76-6 | [2][3] |

| Molecular Formula | C14H12ClN3O2 | [2][7] |

| Molecular Weight | 289.72 g/mol | [7] |

| Appearance | Light yellow solid | [8] |

| Melting Point | 250 °C | [8] |

| SMILES | CCOC1=CC2=C(C=C1NC(C)=O)N=CC(=C2Cl)C#N | [3] |

| InChI | 1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19) | [9] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various synthetic routes have been explored, a common approach involves the construction of the substituted quinoline core, followed by the introduction of the acetamide group. The causality behind the choice of reagents and reaction conditions lies in achieving regioselectivity and functional group compatibility.

A representative synthetic workflow is outlined below. The rationale for this pathway is its efficiency and scalability, which are critical considerations in pharmaceutical manufacturing.

Caption: A generalized synthetic workflow for this compound.

A crucial step in many synthetic routes is the chlorination of a 4-hydroxyquinoline precursor using a reagent like phosphorus oxychloride (POCl₃). This reaction is a well-established method for converting the keto-enol tautomer of the 4-quinolone to the 4-chloroquinoline, which is highly reactive towards nucleophilic substitution, a key step in the subsequent synthesis of neratinib.

Structural Elucidation: A Spectroscopic Deep Dive

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing and electron-donating nature of the various substituents. For instance, the proton at position 5 is expected to be a singlet due to the lack of adjacent protons, while the proton at position 8 will likely appear as a singlet as well.

-

Ethoxy Group: The ethoxy group will give rise to a characteristic triplet (for the methyl protons) and a quartet (for the methylene protons) in the upfield region of the spectrum.

-

Acetamide Group: The methyl protons of the acetamide group will appear as a sharp singlet, and the amide proton will be a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

-

Cyano and Chloro Groups: These groups do not have protons directly attached but will influence the chemical shifts of nearby protons.

Expected ¹³C NMR Spectral Features:

-

Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region of the ¹³C NMR spectrum. The carbon attached to the chlorine atom and the cyano-substituted carbon will have characteristic chemical shifts.

-

Cyano Carbon: The nitrile carbon will appear as a distinct signal in the 115-125 ppm range.

-

Carbonyl Carbon: The carbonyl carbon of the acetamide group will be observed in the downfield region, typically around 170 ppm.

-

Ethoxy and Acetamide Carbons: The carbons of the ethoxy and acetamide methyl groups will appear in the upfield region of the spectrum.

A detailed, step-by-step protocol for acquiring high-quality NMR data for this compound is provided in the "Experimental Protocols" section.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Features:

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak will correspond to the exact mass of the molecule (C₁₄H₁₂ClN₃O₂). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include cleavage of the substituents from the ring and fragmentation of the acetamide and ethoxy groups.

A detailed protocol for the mass spectrometric analysis of this compound is provided in the "Experimental Protocols" section.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. The acquisition of such data would provide invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Structure-Activity Relationship (SAR) Context

While this compound is an intermediate, its structural features are integral to the biological activity of the final drug, neratinib.[10] Understanding this relationship provides insight into why the precise synthesis and characterization of this molecule are so critical.

Caption: The relationship between the structural features of the intermediate and their contribution to the final drug's activity.

-

4-Chloroquinoline Core: The 4-chloro position is a key reactive handle. In the synthesis of neratinib, this chlorine is displaced by an aniline derivative, which is a common motif in many kinase inhibitors that occupy the ATP-binding pocket of the enzyme.[11]

-

3-Cyano Group: The electron-withdrawing nature of the cyano group at the 3-position can influence the reactivity of the quinoline ring and plays a role in the overall electronic properties of the molecule, which can affect kinase binding affinity.

-

6-Acetamido Group: The acetamido group at the 6-position is a precursor to the acrylamide "warhead" in neratinib. This Michael acceptor forms a covalent bond with a cysteine residue in the active site of HER2, leading to irreversible inhibition.[12]

-

7-Ethoxy Group: The ethoxy group at the 7-position often contributes to enhanced potency and favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Given its role as a precursor to a potent kinase inhibitor, it is crucial to consider any potential off-target effects of this intermediate. While specific studies on the biological activity of this compound are not widely published, the quinoline scaffold itself is known to interact with various biological targets. Therefore, stringent purification and characterization are essential to ensure that any unreacted intermediate does not contribute to off-target toxicity in the final drug product.

Experimental Protocols

The following protocols are provided as a self-validating system for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of -10 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[13]

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.[13]

-

If necessary, filter the sample to remove any particulate matter.[13]

-

-

Instrument Parameters (LC-MS with ESI source):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

-

Mass Analyzer: Use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Scan Range: Set the mass range to cover the expected molecular weight (e.g., 100-500 m/z).

-

Capillary Voltage: Optimize the capillary voltage (typically 3-4 kV) for maximum signal intensity.

-

Drying Gas: Use nitrogen as the drying gas at an optimized temperature and flow rate to desolvate the ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Compare the measured accurate mass to the calculated theoretical mass for the molecular formula C₁₄H₁₃ClN₃O₂⁺. The mass difference should be within a few parts per million (ppm).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

-

Conclusion

This compound is a molecule of significant industrial and scientific importance, serving as a cornerstone in the synthesis of the anticancer drug neratinib. Its molecular structure, characterized by a substituted quinoline core, has been thoroughly elucidated through a combination of spectroscopic techniques. This in-depth technical guide has provided a comprehensive overview of its molecular identity, synthesis, and detailed structural analysis. The provided experimental protocols offer a robust framework for the characterization and quality control of this vital pharmaceutical intermediate. A thorough understanding of the molecular structure of this compound is not only essential for ensuring the quality and efficacy of the final drug product but also provides valuable insights for the design and development of future generations of kinase inhibitors.

References

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63.

- ChemicalBook. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide (848133-76-6) 1H NMR spectrum.

- LGC Standards. (n.d.). This compound.

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- Benchchem. (n.d.). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

- Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.

- Wikipedia. (n.d.). Sample preparation in mass spectrometry.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- PubChem. (n.d.). Neratinib.

- Trinh Thi Huan, et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).

- Wiley Analytical Science. (2014). Sample Preparation in Mass Spectrometry.

- ResearchGate. (n.d.). Chemical structures of (A) lapatinib and (B) neratinib. Modeled....

- National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

- PubChemLite. (n.d.). This compound.

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide.

- PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.

- Electronic Supplementary Information. (n.d.). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a.

- GSRS. (n.d.). This compound.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).

- PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- ChemicalBook. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6.

- LGC Standards. (n.d.). This compound.

Sources

- 1. n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6 [chemicalbook.com]

- 2. This compound | C14H12ClN3O2 | CID 11358234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide 848133-76-6 [sigmaaldrich.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound [lgcstandards.com]

- 10. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Senior Application Scientist's Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: From Chemical Intermediate to a Clinically Proven Dual Kinase Inhibitor

Executive Summary

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a critical chemical intermediate in the multi-step synthesis of Bosutinib (SKI-606), a potent, orally active, second-generation dual inhibitor of Src and Abl tyrosine kinases.[1][2] This guide provides an in-depth exploration of this quinoline derivative, beginning with its synthesis and physicochemical properties. The primary focus is its transformation into Bosutinib and a comprehensive analysis of the final drug's mechanism of action, its role in disrupting dysregulated cancer signaling pathways, its pharmacokinetic profile, and its clinical application in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[3][4] Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers engaged in the preclinical evaluation of such kinase inhibitors, grounding all claims and methodologies in authoritative scientific literature.

Physicochemical Profile of the Core Quinoline Intermediate

A thorough understanding of the starting materials is fundamental to any successful synthesis and development program. This compound serves as a scaffold upon which the final pharmacologically active molecule is built.

| Property | Value | Source |

| IUPAC Name | N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | [5] |

| CAS Number | 848133-76-6 | [5][6] |

| Molecular Formula | C₁₄H₁₂ClN₃O₂ | [5][7] |

| Molecular Weight | 289.72 g/mol | [5][7] |

| Physical Form | Solid | [6][8] |

| Melting Point | ~250°C | [8] |

Strategic Synthesis of Bosutinib via the Quinoline Intermediate

The synthesis of Bosutinib is a multi-step process where the formation and subsequent modification of the quinoline core are paramount. The intermediate, this compound, represents a late-stage precursor. Below is a representative synthetic pathway.

Synthesis Workflow

The overall logic of the synthesis involves building the substituted quinoline ring system first, followed by a chlorination step to activate the 4-position for subsequent nucleophilic substitution.

Caption: Synthetic workflow from precursors to Bosutinib.

Rationale Behind Key Synthetic Steps

Several synthetic routes for this class of compounds have been described.[9][10] A common approach involves:

-

Cyclization: The quinoline core is often constructed via a cyclization reaction, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline derivative. This foundational step establishes the bicyclic ring system.

-

Chlorination: The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, typically using a reagent like phosphorus oxychloride (POCl₃). This is a critical activation step. The chlorine atom is a good leaving group, making the 4-position highly susceptible to nucleophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The target intermediate, this compound, is then reacted with 1-methylpiperazine. The nitrogen atom of the piperazine ring acts as the nucleophile, displacing the chloride at the C4 position of the quinoline ring to yield the final Bosutinib molecule.[11] This coupling reaction is the final key step in assembling the complete structure of the drug.

The Final Therapeutic Agent: Bosutinib (SKI-606)

Bosutinib is the pharmacologically active product derived from the quinoline intermediate. It is approved for the treatment of adult patients with Ph+ CML who are resistant or intolerant to prior therapy.[4][11]

Mechanism of Action: Dual Inhibition of Src and Abl Kinases

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This creates the BCR-Abl fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase.[4][12] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[12][13]

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both Abl and Src kinases.[9][11] By occupying the ATP-binding site, it prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascades that lead to leukemic cell growth.[14][15] Its dual-action is significant because Src family kinases (SFKs) have been implicated in resistance to imatinib, a first-generation Abl kinase inhibitor.[4][16] Bosutinib is effective against most imatinib-resistant Bcr-Abl mutations, with the notable exceptions of T315I and V299L.[3][4]

The Src/Abl Signaling Axis and Its Dysregulation in CML

The Bcr-Abl and Src signaling pathways are complex networks that regulate critical cellular functions. In CML, these pathways are hijacked to promote oncogenesis.

Caption: The BCR-Abl signaling pathway and its inhibition by Bosutinib.

Caption: The Src signaling pathway and its inhibition by Bosutinib.

Clinical Pharmacology and Performance

The clinical utility of a drug is dictated by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Bosutinib has a well-characterized profile that allows for effective dosing strategies.

Table 1: Pharmacokinetic Properties of Bosutinib

| PK Parameter | Finding | Citation(s) |

|---|---|---|

| Absorption | Oral administration; bioavailability is 34%. Absorption increases ~1.7-fold with food. | [4][17] |

| Time to Peak (Tmax) | 4-6 hours post-administration. | [17][18] |

| Distribution | Extensively distributed into tissues; 94-96% bound to plasma proteins. | [4][18] |

| Metabolism | Primarily metabolized in the liver by the CYP3A4 enzyme. | [3][17][18] |

| Excretion | Primarily eliminated in feces (91.3%), with a small amount in urine (3.3%). | [4] |

| Elimination Half-life | Approximately 22.5 to 35.5 hours. |[4][17] |

Table 2: Efficacy of Bosutinib in Key Clinical Trials

| Trial / Endpoint | Patient Population | Result | Citation(s) |

|---|---|---|---|

| BFORE Trial (vs. Imatinib) | Newly-diagnosed CP Ph+ CML | Major Molecular Response (MMR) at 12 months: 47.2% for Bosutinib vs. 36.9% for Imatinib. | [19][20] |

| BFORE Trial (vs. Imatinib) | Newly-diagnosed CP Ph+ CML | Complete Cytogenetic Response (CCyR) at 12 months: 77.2% for Bosutinib vs. 66.4% for Imatinib. | [19][20] |

| Study 200 | Previously treated CP Ph+ CML (Imatinib resistant/intolerant) | Major Cytogenetic Response (MCyR) at 24 weeks: 34%. |[21] |

Navigating Clinical Resistance

Despite the efficacy of second-generation TKIs, resistance remains a clinical challenge. Resistance to Bosutinib can be broadly categorized as:

-

BCR-ABL1 Dependent: This is most commonly caused by point mutations within the Abl kinase domain that impair drug binding.[15][22] The T315I mutation, often called the "gatekeeper" mutation, confers resistance to imatinib, dasatinib, nilotinib, and bosutinib by sterically hindering drug binding.[17][23]

-

BCR-ABL1 Independent: In this scenario, cancer cells survive despite effective inhibition of Bcr-Abl.[22] This can occur through the activation of alternative survival pathways, often involving other kinases like those in the Src family, or through mechanisms that reduce the intracellular concentration of the drug.[15][22]

Core Experimental Methodologies for Compound Validation

For researchers developing or evaluating kinase inhibitors like Bosutinib, a standardized set of assays is essential to characterize potency, selectivity, and cellular activity.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a purified kinase (e.g., Src or Abl).

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified using a specific antibody in an ELISA format.

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) overnight at 4°C. Wash 3x with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Inhibitor Preparation: Prepare a serial dilution of this compound (or the final API, Bosutinib) in kinase reaction buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no kinase" control.

-

Kinase Reaction: To each well, add the serially diluted inhibitor, purified recombinant Src or Abl kinase, and an ATP solution to initiate the reaction. Incubate for 60-90 minutes at 30°C.

-

Detection: Stop the reaction and wash the plate. Add a primary antibody specific for phosphotyrosine (e.g., pY20) conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate thoroughly. Add an HRP substrate (e.g., TMB). Stop the color development with dilute sulfuric acid.

-

Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Potency Assessment (MTT Assay)

Objective: To measure the cytotoxic or cytostatic effect of the compound on a relevant cancer cell line (e.g., K562, a Ph+ CML cell line).

Methodology:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Target Engagement Verification (Western Blot)

Objective: To confirm that the compound inhibits the phosphorylation of its target kinases (Abl, Src) and downstream effectors within the cell.

Methodology:

-

Cell Treatment: Culture K562 cells and treat them with varying concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src [Tyr416], anti-phospho-Abl [Tyr245]).

-

As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein (e.g., anti-Src, anti-Abl) or a housekeeping protein (e.g., GAPDH, β-actin).

-

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylated protein signal indicates successful target engagement.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a cornerstone in the construction of Bosutinib, a life-extending therapy for patients with CML. The journey from this quinoline scaffold to a potent dual kinase inhibitor highlights the power of rational drug design in targeting the specific molecular drivers of cancer. Understanding the synthesis, mechanism, and preclinical validation of such compounds is crucial for the continued development of next-generation targeted therapies. Future research will likely focus on overcoming resistance mechanisms, potentially through combination therapies or the development of inhibitors that can effectively target mutations like T315I, ensuring that the therapeutic arsenal against CML and other kinase-driven malignancies continues to expand.

References

- Gambacorti-Passerini, C., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 53(3), 235-246. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHwKJ3J8IzU8XnVkFLI2rbzCAnKXT1TrY1nDelfoTXjnSPf5bIRyR1mcteQfCdk6TmMNtq_mh-w7sAdEhNk25ue84BfvRKUsGCNny9cVlnZdK6SRNUEFEm-l75RS1f_osXqBQ=]

- D'Angelo, N., et al. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQp4fd4stvodESMaqQfam-ZESIuZfapOCE5I-AdwB1luHJr7IzmnCb-ICrkcDVbI4jv7LErZE2iRM2M3p4hbv1TBc9w6wu_0A0XudSbf33f_2BEy8z-iO-O4L47f33HirJYz-BPw==]

- ClinicalTrials.eu. (n.d.). Bosutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg7vRupPlxj7d0vSH6lNhz3Xd3Asz-SrOeoS7IpZZC-9U7ND4KGhHe1JLznB5W8cgdRgOgkhpvkCP7sGgsoEmrZNLPgiKAhS0-0mRz-PCn7P3UgxNnp41xSM5W55yTurYNHSY=]

- National Cancer Institute. (n.d.). Clinical Trials Using Bosutinib. NCI. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpwTuhpdEx8UfczeRX1e6T8mRxelWPvX75jSr6j1wuxyYDakT8lRjWYkvojm6HfQrmEA2nfK-8cCmbJJoYKZy4fOw88Z1_66RRpbNYo34YBv3fMCPKJHzVmblpo6PPGPd0hWdWY-4R__szTxmwlwZNbvv4jlSCDDUAWVHr0ln82g4qtnDFfQl7iYBGYw==]

- Cancer Care Ontario. (2024). Bosutinib. CCO Formulary. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOjr6cJfoae8nMyKL3vKjVpiJk9rabTAI7RdX9F8dnAoXh-dwVQER-kylINKmFIixjap6TTcoIVWAxdZ-sbURzaKfpvWiyAJvc0iogFwNBSikN7reyknEQyesZKrCWpLb1i5v4AcB2-ja1uU_Lx6yAaUwN0348IJt0abFcEiSO1oxifLo1GIeoQ==]

- American Society of Health-System Pharmacists. (n.d.). Bosutinib. Drugs.com. [Link available at: https://vertexaisearch.cloud.google.

- Lowell, C. A., & Berton, G. (1999). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGim5b4XpfUJbXc1C8pGjDdnyh4R08HeBnfM6HypU6IHvnW86DJgmVKgzjfV2B44ivV3oLYbfcC7MzzCYhUuYawRx5t-G2DYRzpxSksOLENJ5ycWkyvxu1TJTioJmN_c54DtcnclaDZ7x5DTA==]

- O'Hare, T., et al. (2011). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. PubMed Central. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4L4hrQnQY9RwVeybsYyh-r09-B8B0pSOo9To2VR90OxDscH5GbI-fFP4t5VLy5OtXg4UNxfurxdiUk7pQQ1HTjH15fML9yNc7T394zmIdbvBuyITt_UAhWFnTvhvXFLKWlMowpNAVlNPMtw==]

- Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PubMed Central. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERHQV9rB-XolwBxBHnxhAUSq8N4psH6QZkYezdcQg0DnffJSksO-CNLka44uV1HBqQGzk8iu6Zhxe5FzxDSCKjNTdg-qrbPTpbus1Ea5GqsdXXIXHWtX61ji3KWkp60z0wSBGNhD35CZdl0w==]

- Pfizer Medical - US. (n.d.). BOSULIF® (bosutinib) Clinical Studies. Pfizer. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNt7Va_7PUKa0kZi6W79SmLrdAhtXrP50mBnLrWWa7zgd0eA1Rx_u3bzP_q305LSFoADFDc2rscE4DbQIcCWKAbk3t_1Km7RhERzvQgM4bpN1P2YK_RpQLbaC38Zazw6x-eIYzqi8TaOSSmD7BxJ4a]

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYqih2kEsfVnbWdN5N7_L7OgqeS9c4G_oCNKV9EeVQbi7q3xvF5Zzyl8ecabEypAv3ecfi6ngEtiA0KtYIlfwh6JGz9rMXM0ak4rhmZpTWcpUTNSWmIYaAfZBAJQJyxhuUdMqU2dxKWGW3MAH4G1gTiQU_HuGEWwyLo47g5X3tByxacI=]

- Abbas, R., et al. (2013). Pharmacokinetic-pharmacodynamic relationship of bosutinib in patients with chronic phase chronic myeloid leukemia. Cancer Chemotherapy and Pharmacology, 71(5), 1349-1359. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbCwTC5Vg4vl8iAwA1R3Au6ZV3yHOFTYiQjUlFrKaN6o4XOi95gOjjbc5w5U75Jte7H1xi3phY8l6WQpoZhjRBF7YhwpgLqf4suGne4WihBjh78cS8HoD2VZuxU330zrcTyhc=]

- Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 76(3), 511-520. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcMODOznL_CKa2l_uQxj91cg8_mCdQfizDQ8IVFLfIsQGl_Pua0QtNx0fOfjqw0cBK8_3cAx4INjqHvt5q03tbVQSUItwsHDHadFD23dWQK9Vd2lvu8M2jKLKnsw9OqJbAprsb7lVHKV7GYYHAXWcDXAdA8Q==]

- Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBkmUJtftNMuxnX8w6-C0TSMKkbWI1XBrF9xHTISpbEdJsWVU53JlKPBU8-AC9QlkUYa9jSp_H5Nqs4W4uD3U9VWtcrxIs6czcqP07bRUV0yxSzH9VhEs8dNCmnOGNJGCw5dU=]

- Clinical Trials Arena. (2011). Bosutinib - Chronic Myelogenous Leukaemia (CML) Treatment. Clinical Trials Arena. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4dY7rL3B1BPhoBU6ZJ4NsnkuM5cedwBxlE35OhkB6GhN_6xlDjJVjqwK-qGmh_bzRFOMoh5klmUMaMdesx1T-DR9Uvq-a41GjhJFeRFmdvZu5QsPmvphoTFIy3cJLTcQBXFjzwLBMiMblR2azx1j8rrxJHtQsm-FBkB4=]

- ResearchGate. (n.d.). Cell signaling pathways induced by Abl kinases. ResearchGate. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs7hWuZCaUXFqXcx9Ywnj3IVEOff5vRkK3xEVifhBPDkb8GCvFZEAMalCLlofGflPLzo3tjbHsbi2cq-xE7pdPO9uS73OrKm7kwOVHHXPYSUDW46a9X6D9BwFkevkoGg0qp4vBj-fMpIkJanZ21RXfhOlv79v_z0q6-pIleFfoKOiVuAAkdXDIo1tjp-jRQDAvQ7jpo-6nhDTbizVw_46pTCRQPPtNQjiDnxiQ7MYng-TgFdgfjAWnEoPx2rbvLVDW4Q==]

- dFDA.earth. (n.d.). Clinical Trials for Chronic myeloid leukemia - Bosutinib. dFDA.earth. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeEI4MdqwZ-ebFQzk5P_iPEaaOGIDQvqunylW1DvVAq5X9Les_0RAahVmw0VDO96xNSiLYXiP7H-xckDRlUiVV4bPMjhr4yieNHuE2YUxLIFjM3XG_l09yJbLtLU9NO6GpFboporQWNqc0VHIqqNYpwVpqyNmnfdEtekvL3rsMlNCeWsXyq_k77kAeW97twX9xaE4Myac=]

- Pendergast, A. M. (2016). Multifunctional Abl kinases in health and disease. Journal of Cell Science, 129(1), 1-8. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVoyfHw-C3LBTTomGIR03Y_9Hm6_hj6mCRaSvZJXFwejdbPrmOjNxDC-XbaWC4cDvpruXpiGLkgS1lskszXeS_3iMfQaOpOLwE1KuoQsZCrvgD9asfkXtYqU9Lh_VNV-iMCkqnv5cuaVFj0Eyv14M78EQXBLDvw_JHiUjpyca4Bids7T0LM7aG9i_Zk43Ls36VerV39mM1UmEU0_TdonTLyQKjsH77]

- Hantschel, O., & Superti-Furga, G. (2004). Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgeuDpFUbK8qVBqs2wEmaIH3i4NqpHhJ0xICieHgRXg47jqWPoz-Mz1oiWhUztxjQk5ikwc12Kv-7fmsnR3poL4NQqws50at8g39dOXqwNYCg_Jp8rqvmR6tKmYrv3mKYhW5xWFA==]

- Wikipedia. (n.d.). Src family kinase. Wikipedia. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw-V7C2K2kivFI7hhZ0GVFSGuVjEK3Jr6u2vcxz1rsI16NsznlXdLmDnX1wR4RwK5iOBiASKJ1MdUdm42WTy0rKKBOUtFFMHBgkPf6qDkoVCQJKAcYA9q2zImauDxFHZx54p_TN-DeOYw=]

- Iacobucci, I., et al. (2014). Defying c-Abl signaling circuits through small allosteric compounds. Frontiers in Genetics, 5, 332. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESIvX-QP5zvsI9-8BjrIy2wqUMlTDJ242fDXmHAicTHZv9uopkxuD1bTzpKEH9xA9CPHnV1dtO1-jnfBQCLv23IVoA_izw9rW7exHVL_JeAf0t6isoy-iEpD9-1M_tHVgoyyqt3gpAjAv8MIrgBGRFR9VeA-kELYynBcrcdU3ICnGuK4jxREZS-UgLI9Xb]

- Martinelli, G., et al. (2008). New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports, 2(5), 27-30. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMgSZ-zp66kGH-13Ir8YZ3dJaKtR5667DeAWc-ae3GM5E1udc2Zse-KoGxzZKodBk_9U8p4H0oJFKRhJAr8BvqUwrNQLGeMzE4F1703XOHREYneI21QUDfe62diWzYmndG6NfaLsS-7Tt8Xd0xyKECgrjUxUXE4YN2YInbPP3C_jYbpx_5hdIU]

- ChemicalBook. (n.d.). Bosutinib synthesis. ChemicalBook. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXKL673MFf61ulf6Xm_NQiTiyWMmIcSxqAQbyGLlqoeTuI4OPyXSeRmoeH6xwH48VjEWJBzc2veaTNlfBjzI3tKrGp9b3cHmsqDMc4TK-m7QSUZNOv_Dx6c8CLaqzT2kMYVBqX3YxW-HiVXel52A==]

- Li, X., et al. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 16(6), 4651-4658. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEln1EOkzfaMPO1-0y2FyDz5hVQDKMYGVUz3fkYZLwt7PtPI-qY1JslocJBlZJnplzfJPLJzaQePV_D48GCAs_NnAtPsdm40tVluNpvv782ok6dyCdOk4_n1yfsDu8Iwhxr6gGHpNKgQBoUag==]

- Martinelli, G., et al. (2008). View of New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports, 2(5). [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn2CdpAxl2XnZnGKXqF1V4UJ1piBaLQpN2f9OKM6wwLyMp6IuxGFTPhMmDphfR1drQfKOiSdiMEMBG6-CEj4i4L_zoniflcfjyE8as1-QqKG8zyxcKNfeorjEqlDzillPTHelGQc6FWE_OvsYiTB_dOw==]

- Jabbour, E., & Kantarjian, H. (2022). Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. Cancers, 14(10), 2435. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGME86fbFSBqce0y21qkuF0Xxhqa5uKScUAHke0KqrSA3OG5nsHL_9u8OtYBO7pkLgbyqe8CRsE2DWs2hRh72W840u9CW806kIOTdcynJNjNvxRsE5L-64Gi_u88rZ0Iuw9nHY=]

- Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 118-124. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG1h00WHx-ckdEZsnANZjqOdO9MnKw0uliaU_KsbQKLcMeowN2bLVO3mQP_UIJPylVQlTsyOXHf2w3dS5eJLp5nFVSpMVzEDG1MYuqWzTSBczJKXvEEHxilIAH2a47SS9GOvhQtEVWHGv602dX_thi7yVzbY4YjESG8JqOZYOg4IDz_345ZoMjUckwGcUUGfrN9kTEA9HTkyUHCvzg]

- InvivoChem. (n.d.). Bosutinib hydrate | Abl and Src inhibitor. InvivoChem. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmnmsX6QFzMo6Kj5_IJ6GhL1n8jpoL8F4UTq3Qun_YyJfLy6ysJbh5uDTLN5-ojKaCQN_6iEH1Utpw0W3wsvH1J211e-9yRzYR7Zcl6JPiTXo1_kRvRQeKEbwmfnNigJW1811pur25-79F]

- MedChemExpress. (n.d.). Bosutinib (SKI-606) | Src/Abl Inhibitor. MedChemExpress. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn6-PZVmVQZ-a70pYwxZduB_clx5osEZKLLbuaqNbLBWS3J-SdLxFh3MMPmo8Yn8p6rwDLXJZCW36PoVEghVbbItlfq2MKrhEFj2ndC_E-kHCsw1zMMTOoSVL30CcmA18zQGI4p77R]

- Soverini, S., et al. (2023). Resistance mutations in CML and how we approach them. Blood Cancer Journal, 13(1), 173. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxPHbg86PGx16-lTOQPJVU7wNR3Nzs0zP2jgPoRS7ppZf-KIwAo5GNwe3xWE2svS6ov-1hvREu6t0ersxv5X-b1tPTPAYsfbTbI-bdtlmlTsPuE6IQ-m7qISY7pPlugDqdx395jxrLR4KRtok=]

- PubChem. (n.d.). This compound. PubChem. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYPfm5dRfZe327KELweLLytbqeZypSm7ze-IdReedGS-NXsxrl8WRDchhiWic92oBsAVp28KZUz49xK0OGN6xS87vkM8xdo_dRACqBpWQ7EFsDKQaC_J_vxXFdfNRCkhFU_iwkSTbdu-nxzMI=]

- Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Sigma-Aldrich. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx6OuLrLEmMfkuE360wT71FRgApdtywO9r6XXs3UaEB6aODnlgUtsFvXRr6KP2nJc42D3TJrG1xIr-6zXdu5Ksk_n8wjaqNzjSFy_gIdnZDpr2GKhMLD6GFNud6pPXDVTL-f_xo6qO-EU3nhda39c-LJd3hbk=]

- GSRS. (n.d.). This compound. GSRS. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDODQuAu6oOCk_y3W6mNjC1VLZVp_mjBLrvmdOyph0IJ3SCmwqDSbTuNA6begAVtJTQL593YAUvoflyj_OhBS23U0fZdfSHu8n46_LKy_mLA4FvKnKfVzKRn0jDVlyE3b3Dmk02fiONKxQiqxldZafYpUIsC0cGFXY]

- LGC Standards. (n.d.). This compound. LGC Standards. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURhl1sHTtuLtvMW0sOe0w-jBNpH0TjMBc9U0PDwU0afLYImkNDwaeexPEPo60f4vm4aDuLLhagPPyXBt7z33TqZEuUMGXNli951xFMkmbV8AOtvfuTl7iFLcC79K2nhCS_3Op3z0ZVkfGRpMNGoOCkHUK7oOHMRMipZSEm4xUhESXLfmIuwm5gih8BgGaY6bJUMgTxl_b4lJ8u6QE]

- CymitQuimica. (n.d.). This compound. CymitQuimica. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx_0qD7ey8TuOuOGaP-JUPXBLtwzyRAi_3YXQBukbz5vTPUyJr2ju0FSAKd_SCSmSxPdRk4HAjieuXrvQyUTp0L98DHt3aFqchoECyaDTOJMLicUzrJtcxy9P3QkB4wfh_Hdfm6M_J5KNgk6JaA8Jd9FvBPqv7kLBlxzebhjm-NHYr7umwYkKNwrxxNaXPawqwWhanVfasPRXto3U=]

- Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Sigma-Aldrich. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5RH6rL0i_umfdFFsA3LjkKjYHsGeOf83-25DVbg0LX6W-OzCy802f8cZcUiq9NftpWASnvA1PwzN1HD7UPUv4wdhmKHyi_1LYptk1S6B-tGEZAnez6-UInFgOL4Qm3UYP4bqsBcqSXi_fPw6GjaanH8Cv6bYwxLiNwrBuYs8IRxDSQA==]

- Smolecule. (n.d.). Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-. Smolecule. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ZGV6xj6haAcKhw3hs2y2dN7ZxslXgtxlebqZAuOW4WLrt99RNrT-YRniYxxOAN8b8f27rrhf9axfeYNDMHJnB-ip5uyByHzWygtrTH23_rlZ35kt0KAVP4B0UZ7P2fDcFT7N7Bo=]

- Jennychem. (n.d.). Tag: n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. Jennychem. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn3KNf_zVj9q369qcH97J8-1gBoWGmqx5kNkXyRSxmwjgIRfwj2-HA40ImGQDj92pXF6Z4pOHr6KWxPG5Kvxd-v_X5mRE5UD-k6urj6au9mjWone35hLNkj7tJQ5RgGI38E4FYOStJ3R2uEMz0uBxOGW95ti0AJs8eu_pt3bA6bc329feN4grzABFm4flSJ28=]

- ChemicalBook. (2025). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. ChemicalBook. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPYCyTYQXLkhyTcsaK1ZCYrzEd0TmmzA31pF1F-kQfd2kLxYPOGPMgIbYgoobhPvWREzWc6px0MiB5VIbh_TQUNX58EaFf_XvehSNH3f7Vzvs2XNGEy1c2h_6Ioc3C4O534xYsJXLtZqBxog==]

- Wang, X., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(10), 1686-1691. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgE_F85QVihhaUGlQoUxYxOKhUT9Yp_KccS5UvxR-bC95kbzYzw3-q8BDbAGj9XOUlsC7UxDryBonqNDmDU-RkHhfkVNckYGNcjFr87FfS_swhAtr-QU0RZ4Xvu4V3gOs9E4E0NbnP-utvJECW1pTTSAO0MWpfBaiYEQ5j89rLznGNRJ5rVKlVGjEEYL6NkImwBTyVq49oKJfNnIrUgCJE_2_bcYx2jpSu4d7aoDoZm70ooJGJc_NY9A3VyM05]

- Proactive Molecular Research. (n.d.). This compound. Proactive Molecular Research. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEgqcSzwtOetuKfranpwkgGtG9qOI6ObS1sq9meRyOaSnat1iWCOk09mtNayyB65nzX6UE2y-FCoAGp45OoQcFPt_wMCRQk9eyl1uS2s-Sm9lMKKVMETv91eZuRqkG9dZ2n0k=]

- Al-Suhaimi, E. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Arabian Journal of Chemistry, 14(2), 102949. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmatQSj4cDD-1_a6AgUQIQK7DFr6WGAQhB43pArfC_c-PSIUEx1KrzoXIq3pBxjbJRNp_rSEw2jS1wwFS4tZK6wixnFCtUdzZqxBRJ7GPCmuZDioAJJ0Yo-v4p3RKOD4kBKwuALuRxblleAQ==]

- Google Patents. (2016). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGl0vQYpl011de1xbHYNms1SKWWF8lqlTTwmCrGnw21bDneskJZRPXDwfPRay8KY1FP4o2V-fM6Q9J4zeAFvfHv2fBVi-eLP5ykkjNW72kVqAW4pc53pgu7gAK95kD9B6ttywVHN-4Fu6m9UPi]

Sources

- 1. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinPGx [clinpgx.org]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. This compound | C14H12ClN3O2 | CID 11358234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide 848133-76-6 [sigmaaldrich.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.pagepress.net [journals.pagepress.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia [mdpi.com]

- 16. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancercareontario.ca [cancercareontario.ca]

- 18. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. pfizermedical.com [pfizermedical.com]

- 21. Bosutinib - Chronic Myelogenous Leukaemia (CML) Treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 22. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Irreversible Kinase Inhibition: A Technical Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Introduction: The Strategic Importance of the Quinoline Scaffold in Oncology

In the landscape of modern oncology, the quinoline scaffold has emerged as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Its inherent planarity, aromaticity, and capacity for diverse functionalization make it an ideal candidate for interacting with the ATP-binding pockets of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, rendering kinase inhibitors a cornerstone of targeted cancer therapy. This guide provides an in-depth technical exploration of a pivotal intermediate, N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (1) , a cornerstone in the synthesis of potent, irreversible kinase inhibitors such as Neratinib. We will dissect its synthesis, elucidate its critical role in drug development, and provide actionable protocols for researchers in the field.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ClN₃O₂ | [3] |

| Molecular Weight | 289.72 g/mol | [3] |

| CAS Number | 848133-76-6 | [3] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 250°C (lit.) | [4] |

| Solubility | Soluble in organic solvents such as DMF and EtOAc | [5] |

Synthesis of the Keystone Intermediate: A Modern Approach

The traditional synthesis of the quinoline core often relies on the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1][6][7] While foundational, this method can require harsh conditions, such as high temperatures (around 260°C in Dowtherm A), leading to potential side products and scalability challenges.[5]

A more contemporary and scalable approach, as detailed in HETEROCYCLES, circumvents these issues by employing a key intramolecular cyclization of a 3-amino-2-(2-chlorobenzoyl)acrylonitrile derivative.[5] This method offers improved yields and more manageable reaction conditions.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound (1)

This protocol is adapted from the improved synthesis reported by Li, J. et al. in HETEROCYCLES (2014).[5]

Step 1: Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7)

-

Suspend 3-amino-2-(2-chlorobenzoyl)acrylonitrile (250 g, 0.81 mol) and potassium carbonate (K₂CO₃, 134.0 g, 0.97 mol) in dimethylformamide (DMF, 1.8 kg) under a nitrogen atmosphere.

-

Stir the reaction mixture and heat to 120°C for 3 hours.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

Cool the mixture and pour it into water, then acidify with HCl to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to afford compound 7 .

Causality Insight: The use of K₂CO₃ as a base facilitates the intramolecular nucleophilic substitution, leading to the cyclization and formation of the quinolone ring. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions and allowing the reaction to proceed at a reasonable rate at 120°C.

Step 2: Synthesis of this compound (1)

-

Suspend N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7) and 4-dimethylaminopyridine (DMAP, 5 mol%) in ethyl acetate (EtOAc).

-

Add phosphorus oxychloride (POCl₃) to the suspension.

-

Heat the mixture to reflux until the reaction is complete, as monitored by HPLC.

-

Cool the reaction mixture and carefully quench by pouring it into ice-water.

-

Filter the precipitated solid, wash with water, and then purify by trituration with DMF to yield the final product 1 .

Causality Insight: POCl₃ is a powerful dehydrating and chlorinating agent.[8] In this reaction, it converts the 4-oxo group of the quinolone into the 4-chloro substituent. The mechanism involves the initial phosphorylation of the oxygen atom of the 4-oxo group, followed by nucleophilic attack of a chloride ion to displace the phosphate group, yielding the desired 4-chloroquinoline.[8][9] DMAP acts as a nucleophilic catalyst to accelerate the reaction.

Application in Kinase Inhibitor Synthesis: The Case of Neratinib

This compound is a crucial precursor for the synthesis of Neratinib, an irreversible pan-HER inhibitor.[4][10] The 4-chloro group is an excellent leaving group, allowing for nucleophilic aromatic substitution with the aniline moiety of the other key fragment of Neratinib.

Synthetic Transformation to Neratinib

Caption: Key steps in the synthesis of Neratinib from the title intermediate.

Mechanism of Action of Neratinib and the Targeted HER2 Pathway

Neratinib functions as an irreversible inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including HER1 (EGFR), HER2, and HER4.[11] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their signaling activity.[11] This blockade of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately results in cell cycle arrest and apoptosis of cancer cells.[2]

Caption: Simplified HER2 signaling pathway and the inhibitory action of Neratinib.

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound represents a highly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. The development of scalable and efficient synthetic routes for this compound has been instrumental in enabling the production of life-saving drugs like Neratinib. The principles and protocols outlined in this guide are intended to provide researchers with a solid foundation for their work in this critical area of medicinal chemistry. Further exploration of the quinoline scaffold, building upon intermediates like the one discussed herein, holds immense promise for the discovery of next-generation kinase inhibitors to combat a wide range of malignancies.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wang, Y., et al. (2021). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Journal of Hematology & Oncology, 14(1), 1-17. [Link]

-

Segovia-Mendoza, M., et al. (2015). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 7(3), 1735-1753. [Link]

-

O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

-

ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970-1973. [Link]

-

API Synthesis International. (2015). NERATINIB. Retrieved from [Link]

-

Li, J., et al. (2014). New Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. HETEROCYCLES, 89(5), 1203-1210. [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103588755B - The preparation method of Neratinib.

- Google Patents. (n.d.). CN105330646A - Preparation method of antineoplastic drug maleic acid neratinib.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Crossref. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (2012). New and Practical Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. Retrieved from [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. This compound | C14H12ClN3O2 | CID 11358234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6 [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. wikiwand.com [wikiwand.com]

- 7. iipseries.org [iipseries.org]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: A Privileged Scaffold for Kinase Inhibitor Design and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. Within this class, N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide stands out not as an end-product, but as a critical intermediate and foundational template for a generation of potent and selective kinase inhibitors.[1] This guide provides an in-depth exploration of this scaffold's structural analogs, focusing on the strategic design, synthesis, and biological evaluation necessary for developing next-generation therapeutics. We will delve into the structure-activity relationships (SAR) that govern target engagement, particularly within the Epidermal Growth Factor Receptor (EGFR) family, and provide detailed, field-proven protocols for researchers navigating this promising chemical space.

The Quinoline Scaffold in Oncology: Targeting the EGFR Signaling Axis

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are critical regulators of cell growth, proliferation, and survival. Their aberrant activation through mutation or overexpression is a hallmark of numerous cancers, making them prime therapeutic targets.[2] The quinoline and its close relative, the quinazoline, have emerged as highly effective core structures for ATP-competitive kinase inhibitors.

The strategic advantage of this scaffold lies in its ability to form key hydrogen bonds within the ATP-binding pocket of the kinase. Specifically, the N-1 nitrogen of the quinoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a crucial methionine residue (Met793 in EGFR), thereby anchoring the inhibitor in the active site.[2] this compound, with CAS Number 848133-76-6, serves as a perfect starting point for exploiting this interaction.[3][4] Its 4-chloro position provides a reactive handle for introducing the diverse side chains needed for potency and selectivity, while the substituents at positions 3, 6, and 7 allow for fine-tuning of physicochemical properties and target engagement.

Caption: Simplified EGFR/HER2 signaling pathway and mechanism of inhibition.

Strategic Design of Structural Analogs

The core directive in designing analogs of this compound is to build upon its foundational structure to enhance potency, selectivity, and pharmacokinetic properties. This involves systematic modification at four key positions.

The 4-Position: The Gateway to Potency

The chlorine atom at the 4-position is an excellent leaving group, making this site the primary point for diversification. The most successful analogs replace this chlorine with a substituted aniline moiety. This strategic choice allows the molecule to extend out of the ATP binding pocket and engage with solvent-exposed regions or allosteric sites, significantly boosting affinity and selectivity.[2]

The 6-Position: Engineering Covalent Inhibition

The 6-acetamido group is not merely a placeholder. It is frequently modified to incorporate a reactive Michael acceptor, such as an acrylamide or crotonamide group. This transforms the inhibitor from a reversible to an irreversible agent by forming a covalent bond with a non-catalytic cysteine residue (Cys797 in EGFR) near the active site. This covalent modification provides a durable and potent inhibition of the target kinase. The parent compound is a key intermediate for such irreversible inhibitors, including Neratinib (EKB-569).[5]

The 3-Position: Modulating Electronic Properties

The cyano group at the 3-position is a strong electron-withdrawing group that influences the electron density of the quinoline ring system. This can impact the pKa of the N-1 nitrogen and its ability to form the crucial hydrogen bond with Met793. Analogs may replace the cyano group with other electron-withdrawing groups (e.g., nitro) or small, neutral groups to optimize this interaction.

The 7-Position: Fine-Tuning Solubility and ADME

The 7-ethoxy group occupies a solvent-exposed region. Modifications here, such as altering the alkyl chain length or introducing more polar moieties (e.g., morpholine, piperazine), are primarily used to modulate the molecule's aqueous solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile without drastically affecting kinase inhibitory activity.[6]

Synthesis and Characterization: A Validated Workflow

The synthesis of quinoline-based kinase inhibitors is a multi-step process that requires careful optimization. Below is a representative, validated workflow for the synthesis of the core scaffold and a subsequent analog.

Caption: General synthetic workflow for this compound analogs.

Protocol 3.1: Synthesis of this compound (Core Scaffold)